4-[(2'-isopropoxybiphenyl-3-yl)methyl]morpholine
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Overview
Description
4-[(2’-isopropoxybiphenyl-3-yl)methyl]morpholine is an organic compound that features a morpholine ring substituted with a biphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2’-isopropoxybiphenyl-3-yl)methyl]morpholine typically involves the following steps:
Formation of the biphenyl intermediate: The biphenyl intermediate can be synthesized through a Suzuki–Miyaura coupling reaction, which involves the reaction of an aryl halide with an arylboronic acid in the presence of a palladium catalyst.
Introduction of the isopropoxy group: The isopropoxy group can be introduced through an etherification reaction, where the biphenyl intermediate reacts with isopropyl alcohol in the presence of an acid catalyst.
Formation of the morpholine ring: The final step involves the reaction of the biphenyl intermediate with morpholine under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[(2’-isopropoxybiphenyl-3-yl)methyl]morpholine can undergo various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Various nucleophiles under basic or acidic conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .
Scientific Research Applications
4-[(2’-isopropoxybiphenyl-3-yl)methyl]morpholine has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-[(2’-isopropoxybiphenyl-3-yl)methyl]morpholine involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating their activity . The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
- 4-[(2’-methoxybiphenyl-3-yl)methyl]morpholine
- 4-[(2’-ethoxybiphenyl-3-yl)methyl]morpholine
- 4-[(2’-propoxybiphenyl-3-yl)methyl]morpholine
Uniqueness
4-[(2’-isopropoxybiphenyl-3-yl)methyl]morpholine is unique due to the presence of the isopropoxy group, which can influence its chemical reactivity and biological activity. This makes it distinct from other similar compounds with different alkoxy groups .
Properties
IUPAC Name |
4-[[3-(2-propan-2-yloxyphenyl)phenyl]methyl]morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO2/c1-16(2)23-20-9-4-3-8-19(20)18-7-5-6-17(14-18)15-21-10-12-22-13-11-21/h3-9,14,16H,10-13,15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABMPKLZTDBILPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC=C1C2=CC=CC(=C2)CN3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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